molecular formula C19H16O6 B2427629 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate CAS No. 384363-37-5

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

Cat. No. B2427629
M. Wt: 340.331
InChI Key: JCHLUUCPZCKMIL-UHFFFAOYSA-N
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Description

The compound “3-(Methoxycarbonyl)-5-methylbenzoic acid” is an organic compound that has a molecular formula of CHO and an average mass of 194.184 Da . It contains both methoxycarbonyl and methyl functional groups .


Synthesis Analysis

While specific synthesis methods for “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” were not found, similar compounds like “3-(Methoxycarbonyl)-5-methylbenzoic acid” and “Methyl 3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate” have been synthesized .


Molecular Structure Analysis

The molecular structure of “3-(Methoxycarbonyl)-5-methylbenzoic acid” has been analyzed and its molecular formula is CHO .


Chemical Reactions Analysis

The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . This might provide some insight into the potential reactions of “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methoxycarbonyl)-5-methylbenzoic acid” include an average mass of 194.184 Da and a monoisotopic mass of 194.057907 Da .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

A study conducted by Romagnoli et al. (2015) focused on compounds characterized by a 2-methoxy/ethoxycarbonyl group, including derivatives similar to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate. These compounds showed notable antiproliferative activity against cancer cells and potent vascular disrupting properties due to their effect on vascular endothelial cells. The most promising compound in this series displayed in vitro and in vivo antitumor activity in a murine model, comparable to combretastatin A-4 phosphate. The compound also bound to the colchicine site of tubulin, induced apoptosis, and inhibited cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

Reaction Studies with Furan

Giles et al. (1991) researched the reactions of methoxydehydrobenzenes with furans, including 3-methoxydehydrobenzene and 3-(methoxycarbonyl)dehydrobenzene. They observed the cycloadducts formed from these reactions and discussed the results in terms of an asynchronous, concerted, biradicaloid reaction pathway. This study helps in understanding the chemical behavior of compounds similar to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate (Giles et al., 1991).

Leukotriene B4 Inhibitory Activity

Kuramoto et al. (2008) synthesized a series of 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, assessing their leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines. These compounds, including those structurally related to 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate, showed strong inhibition of calcium mobilization in cells and growth inhibition in human pancreatic cancer cells (Kuramoto et al., 2008).

Safety And Hazards

The safety and hazards of “3-(Methoxycarbonyl)furan-2-boronic acid” indicate that it is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Furan derivatives, such as “Methyl 3-(furan-2-yl)-3-(2-methoxyphenyl)propanoate”, have demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . This suggests potential future directions for the study and application of “3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate” in the field of antimicrobial research.

properties

IUPAC Name

methyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(7-8-16(15)24-11)25-18(20)12-5-4-6-13(9-12)22-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHLUUCPZCKMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate

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